4-Bromo-6-ethyl-5-fluoropyrimidine
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Overview
Description
4-Bromo-6-ethyl-5-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C6H6BrFN2. This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. The presence of bromine, ethyl, and fluorine substituents on the pyrimidine ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research and industrial applications .
Preparation Methods
The synthesis of 4-Bromo-6-ethyl-5-fluoropyrimidine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrimidine ring. The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
4-Bromo-6-ethyl-5-fluoropyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine oxides or reduction to yield pyrimidine derivatives with altered electronic properties.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or alkyl group using palladium catalysts.
Scientific Research Applications
4-Bromo-6-ethyl-5-fluoropyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-6-ethyl-5-fluoropyrimidine and its derivatives often involves the inhibition of key enzymes or the disruption of nucleic acid synthesis. For example, fluorinated pyrimidines like 5-fluorouracil inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, leading to cytotoxic effects in rapidly dividing cells . The specific molecular targets and pathways can vary depending on the derivative and its intended application .
Comparison with Similar Compounds
4-Bromo-6-ethyl-5-fluoropyrimidine can be compared with other similar compounds such as:
4-Chloro-6-ethyl-5-fluoropyrimidine: Similar in structure but with a chlorine atom instead of bromine, this compound exhibits different reactivity and biological properties.
5-Fluorouracil: A well-known chemotherapeutic agent, it shares the fluoropyrimidine core but has different substituents, leading to its specific use in cancer treatment.
4-Bromo-5-fluoropyrimidine:
The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
4-bromo-6-ethyl-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c1-2-4-5(8)6(7)10-3-9-4/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGRIXHBRZQSQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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